

An In-depth Technical Guide to Chlorophosphorane Nomenclature and Classification

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nomenclature and classification of **chlorophosphoranes**, a class of pentavalent organophosphorus compounds. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who work with or encounter these reactive chemical entities. The information is presented to facilitate a clear understanding of their naming conventions, structural diversity, and key characterization techniques.

Nomenclature of Chlorophosphoranes

The systematic naming of **chlorophosphorane**s follows the nomenclature guidelines for organophosphorus compounds established by the International Union of Pure and Applied Chemistry (IUPAC).[1][2] A key feature in the nomenclature of hypervalent phosphorus compounds is the use of the λ (lambda) convention, which indicates a nonstandard valence state.

λ⁵-Phosphane Nomenclature:

Chlorophosphoranes are derivatives of the hypothetical parent hydride, phosphane (PH₅), which is designated as a λ^5 -phosphane. The core of the nomenclature involves treating the



chlorophosphorane as a substituted λ^5 -phosphane. The substituents, including chlorine and any organic groups, are listed as prefixes in alphabetical order.

- General Structure: RxPCl5-x
- IUPAC Format: (Substituents in alphabetical order)chloro-λ⁵-phosphane

Examples:

- PCl₅: Pentachloro-λ⁵-phosphane
- PhPCl₄: Tetrachloro(phenyl)-λ⁵-phosphane
- Ph₂PCl₃: Trichloro(diphenyl)-λ⁵-phosphane
- Ph₃PCl₂: Dichloro(triphenyl)-λ⁵-phosphane[3][4][5]

In common usage, the λ^5 is often omitted when the pentavalent state is clear from the context, and the term "phosphorane" is frequently used. For instance, PCI₅ is widely known as phosphorus pentachloride or pentachlorophosphorane.[6][7]

Classification of Chlorophosphoranes

Chlorophosphoranes can be classified based on the number and nature of their organic and chloro substituents. A primary classification divides them into inorganic and organophosphoranes.

- Inorganic Chlorophosphoranes: These compounds contain only phosphorus and chlorine atoms. The most prominent example is phosphorus pentachloride (PCI₅).
- Organo**chlorophosphorane**s: These are compounds where one or more chlorine atoms in PCl₅ have been replaced by organic groups (alkyl, aryl, etc.). They can be further subclassified based on the number of organic substituents:
 - Monoorgano-chlorophosphoranes (RPCl₄)
 - Diorgano-chlorophosphoranes (R2PCl3)



- Triorgano-chlorophosphoranes (R3PCl2)
- Tetraorgano-chlorophosphoranes (R4PCI)

The following diagram illustrates this classification scheme.

Classification of **Chlorophosphoranes**

Quantitative Data

The structural and spectroscopic data of **chlorophosphorane**s are crucial for their identification and for understanding their reactivity. Below are tables summarizing key quantitative data for two representative **chlorophosphorane**s: penta**chlorophosphorane** (PCl₅) and dichlorotriphenylphosphorane (Ph₃PCl₂).

Table 1: Structural Data of Pentachlorophosphorane (PCI₅)

Parameter	Value	State	Reference
P-Cl (equatorial) bond length	2.02 Å	Gaseous	
P-Cl (axial) bond length	2.14 Å	Gaseous	
Cl(eq)-P-Cl(eq) bond angle	120°	Gaseous	[8]
Cl(eq)-P-Cl(ax) bond angle	90°	Gaseous	[8]
P-Cl bond length in [PCl4]+	1.94 Å	Solid	[9]
P-Cl bond length in [PCl ₆] ⁻	2.14 - 2.19 Å	Solid	[9]

Note: In the solid state, PCI₅ exists as an ionic lattice of [PCI₄]⁺ and [PCI₆]⁻ ions.[7][9]

Table 2: Spectroscopic Data for PCI₅ and Ph₃PCI₂



Compound	Technique	Parameter	Value	Reference
PCl ₅	³¹ P NMR	δ ([PCl ₄]+)	+86 ppm	[10][11]
δ (PCl ₅)	-80 ppm	[10][11]		
δ ([PCl ₆] ⁻)	-295 ppm	[10][11]	_	
IR (vapor)	P-Cl stretch (e')	592 cm ⁻¹	[12]	
P-Cl stretch (a2")	465 cm ⁻¹	[12]		_
Raman (solution)	P-Cl stretch (a ₁ ')	394 cm ⁻¹	[12]	
Ph₃PCl₂	³¹ P NMR (CD ₂ Cl ₂)	δ	+60.2 ppm	[1]

Experimental Protocols

The synthesis and characterization of **chlorophosphorane**s require specific experimental conditions due to their moisture sensitivity.

Synthesis of Dichlorotriphenylphosphorane (Ph₃PCl₂)

The following diagram outlines the general synthetic scheme for the preparation of **chlorophosphorane**s from phosphines.

General Synthesis of **Chlorophosphorane**s

Protocol:

- Preparation of Reactants: Triphenylphosphine (Ph₃P) is dissolved in a dry, inert solvent such as carbon tetrachloride or benzene under an inert atmosphere (e.g., nitrogen or argon).
- Chlorination: A stream of dry chlorine gas (Cl₂) is bubbled through the stirred solution of triphenylphosphine. Alternatively, a solution of sulfuryl chloride (SO₂Cl₂) in the same solvent can be added dropwise.
- Reaction Monitoring: The reaction progress is monitored by the formation of a white precipitate of dichlorotriphenylphosphorane.



- Isolation: The product is isolated by filtration under an inert atmosphere.
- Purification: The collected solid is washed with the dry, inert solvent to remove any unreacted starting materials and byproducts.
- Drying and Storage: The purified dichlorotriphenylphosphorane is dried under vacuum and stored in a desiccator over a suitable drying agent (e.g., P₂O₅) due to its high moisture sensitivity.

Characterization Techniques

A combination of spectroscopic and analytical methods is employed to characterize **chlorophosphoranes**.

Experimental Workflow:

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a **chlorophosphorane**.

Experimental Workflow

Methodologies:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - o ³¹P NMR: This is the most informative technique for characterizing phosphorus compounds. The chemical shift (δ) is highly sensitive to the coordination number and the nature of the substituents on the phosphorus atom. For **chlorophosphorane**s, the ³¹P NMR signals typically appear in a distinct region of the spectrum.[13] Samples are prepared by dissolving the **chlorophosphorane** in a dry, deuterated solvent (e.g., CDCl₃, CD₂Cl₂) in an NMR tube under an inert atmosphere.
 - ¹H and ¹³C NMR: These spectra provide information about the organic substituents attached to the phosphorus atom.
- Fourier-Transform Infrared (FTIR) Spectroscopy:



- FTIR spectroscopy is used to identify the characteristic vibrational frequencies of the P-Cl and P-C bonds.[14][15] The sample is typically prepared as a mull (e.g., with Nujol) between KBr or CsI plates in a dry box to prevent hydrolysis.
- Mass Spectrometry (MS):
 - Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the chlorophosphorane.[16] Due to the reactivity of chlorophosphoranes, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) may be preferred to minimize fragmentation.
- X-ray Crystallography:
 - Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall molecular geometry in the solid state.[17] A suitable single crystal of the **chlorophosphorane** is grown, typically by slow evaporation of a saturated solution in an inert solvent, and mounted on a diffractometer for analysis.

Conclusion

A systematic approach to the nomenclature and classification of **chlorophosphoranes** is essential for clear communication and understanding in the fields of chemistry and drug development. The IUPAC λ^5 -phosphane nomenclature provides a robust framework for naming these compounds. Their classification based on the nature and number of substituents allows for a logical grouping of these reactive species. The experimental protocols and characterization techniques outlined in this guide provide a foundation for the synthesis and analysis of **chlorophosphoranes**, enabling further exploration of their chemistry and potential applications.

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